molecular formula C4H10O B1338152 tert-Butanol-d9 CAS No. 25725-11-5

tert-Butanol-d9

Cat. No.: B1338152
CAS No.: 25725-11-5
M. Wt: 83.18 g/mol
InChI Key: DKGAVHZHDRPRBM-GQALSZNTSA-N
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Description

tert-Butanol-d9: 2-Methyl-2-propan-d9-ol or tert-Butyl-d9 alcohol , is a deuterated form of tert-butanol. It is characterized by the presence of nine deuterium atoms, which replace the hydrogen atoms in the tert-butanol molecule. This compound is primarily used as a labeled compound in nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of tert-Butanol-d9 typically involves the deuteration of tert-butanol. One common method is the catalytic exchange of hydrogen atoms with deuterium atoms using deuterium oxide (D2O) in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure complete deuteration .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of deuterium gas or deuterium oxide in the presence of a catalyst to achieve the desired level of deuteration. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: tert-Butanol-d9 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

tert-Butanol-d9 is widely used in scientific research due to its unique properties:

    Nuclear Magnetic Resonance (NMR) Spectroscopy: It is used as a solvent and reference standard in NMR spectroscopy to study molecular structures and dynamics.

    Isotope Labeling: It serves as a labeled compound in various chemical reactions to trace reaction pathways and mechanisms.

    Pharmaceutical Research: this compound is used in the development and testing of new drugs, particularly in studying drug metabolism and pharmacokinetics.

    Biological Studies: It is employed in biological research to investigate metabolic pathways and enzyme mechanisms .

Mechanism of Action

The mechanism of action of tert-Butanol-d9 is primarily related to its role as a deuterated solvent and labeled compound. In NMR spectroscopy, the deuterium atoms in this compound provide distinct signals that help in the identification and analysis of molecular structures. The compound interacts with various molecular targets, including proteins and enzymes, to elucidate reaction mechanisms and pathways .

Comparison with Similar Compounds

tert-Butanol-d9 is unique due to its high level of deuteration, which distinguishes it from other similar compounds. Some similar compounds include:

Compared to these compounds, this compound offers enhanced stability and distinct NMR signals, making it particularly valuable in scientific research.

Properties

IUPAC Name

1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O/c1-4(2,3)5/h5H,1-3H3/i1D3,2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKGAVHZHDRPRBM-GQALSZNTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50514389
Record name 2-(~2~H_3_)Methyl(~2~H_6_)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50514389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

83.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25725-11-5
Record name 2-(~2~H_3_)Methyl(~2~H_6_)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50514389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 25725-11-5
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To benzonitrile was added 5 mmol of isobutane, 0.5 mmol of N-hydroxyphthalimide (NHPI) and 0.0125 mmol of cobalt acetate Co(OAc)2, and the resultant mixture was stirred under an air atmosphere at a pressure of 10 atm and at a temperature of 100° C. for 8 hours. The products in the reaction mixture were analyzed by gas chromatography, and, as a result, t-butanol (yield 81%) and acetone (yield 14%) were formed.
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mmol
Type
reactant
Reaction Step Two
Quantity
0.5 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
cobalt acetate Co(OAc)2
Quantity
0.0125 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
81%
Yield
14%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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